tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride
CAS No.:
Cat. No.: VC17706481
Molecular Formula: C13H19ClN2O2
Molecular Weight: 270.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19ClN2O2 |
|---|---|
| Molecular Weight | 270.75 g/mol |
| IUPAC Name | tert-butyl 4-amino-1,3-dihydroisoindole-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C13H18N2O2.ClH/c1-13(2,3)17-12(16)15-7-9-5-4-6-11(14)10(9)8-15;/h4-6H,7-8,14H2,1-3H3;1H |
| Standard InChI Key | IMCBVIYZCFJNPO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)N.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure centers on a 2,3-dihydro-1H-isoindole scaffold, a bicyclic system comprising a benzene ring fused to a five-membered nitrogen-containing ring. The tert-butyl carboxylate group is esterified to the nitrogen atom, while the 4-amino substituent introduces nucleophilic reactivity. The hydrochloride salt form improves aqueous solubility, critical for biological assays .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₉ClN₂O₂ | |
| Molecular Weight | 270.75 g/mol | |
| CAS Number | Not explicitly listed | – |
| IUPAC Name | tert-Butyl 4-amino-1,3-dihydroisoindole-2-carboxylate hydrochloride |
Functional Group Reactivity
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Amino Group (-NH₂): Positioned para to the fused ring junction, this group participates in nucleophilic substitutions and serves as a site for further derivatization.
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tert-Butyl Carboxylate: The electron-withdrawing ester group stabilizes the isoindole ring and moderates reactivity, while the bulky tert-butyl moiety enhances steric protection.
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Hydrochloride Salt: Ionic interaction with the amine improves crystallinity and solubility in polar solvents .
Synthesis and Production
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting from substituted phthalic acid derivatives. A patent (WO2007005972A1) outlines methods for analogous isoindoline-diones, providing insights into scalable production :
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Intermediate Formation: 3-Aminophthalic acid reacts with a glutarimide derivative under carbodiimide-mediated coupling to form the isoindole backbone .
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Cyclization: Using 1,1'-carbonyldiimidazole (CDI) in acetonitrile or tetrahydrofuran (THF) at 80–87°C induces ring closure .
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.
Optimization Challenges
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Solvent Selection: Polar aprotic solvents like THF favor cyclization but require rigorous drying to avoid hydrolysis .
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Temperature Control: Exothermic reactions necessitate precise thermal management to prevent side product formation .
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Scale-Up: Continuous flow reactors improve yield and purity in industrial settings.
Chemical Reactivity and Derivitization
Nucleophilic Substitution
The 4-amino group undergoes acylations, alkylations, and condensations. For example, coupling with carboxylic acids via EDC/HOBt generates amide derivatives.
Ester Hydrolysis
Under acidic or basic conditions, the tert-butyl ester hydrolyzes to the carboxylic acid, enabling further functionalization.
Table 2: Representative Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acylation | Acetyl chloride, pyridine | 4-Acetamido derivative |
| Hydrolysis | HCl (aq), reflux | Carboxylic acid analog |
Applications in Medicinal Chemistry
Drug Development
The compound serves as a precursor to protease inhibitors and kinase modulators. Its rigid scaffold aids in designing conformationally restricted drug candidates .
Comparative Analysis with Related Compounds
tert-Butyl 4-Hydroxy Analog
A related compound, tert-butyl 4-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate, replaces the amino group with a hydroxyl moiety. This substitution reduces nucleophilicity but introduces hydrogen-bonding capacity, altering solubility and target affinity .
2-(2,6-Dioxopiperidin-3-yl)isoindole-1,3-dione
This analog, noted in patent WO2007005972A1, demonstrates confirmed antiangiogenic and immunomodulatory effects, underscoring the therapeutic relevance of isoindole derivatives .
Future Research Directions
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